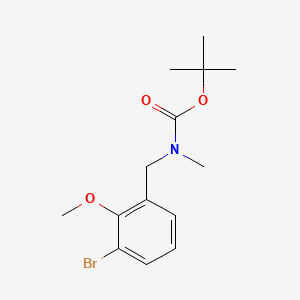
tert-Butyl 3-bromo-2-methoxybenzyl(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(3-bromo-2-methoxyphenyl)methyl]-N-methylcarbamate is an organic compound that features a tert-butyl group, a bromo-substituted methoxyphenyl group, and a methylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-2-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3-bromo-2-methoxyphenyl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or THF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in ether solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]-N-methylcarbamate can be used as an intermediate for the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may have potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the design of enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]-N-methylcarbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromo and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromoacetate: Similar in having a tert-butyl group and a bromo substituent but differs in the ester functionality.
tert-Butyl N-methylcarbamate: Lacks the bromo and methoxyphenyl groups.
3-Bromo-2-methoxybenzyl chloride: Shares the bromo and methoxyphenyl groups but lacks the carbamate functionality.
Uniqueness
tert-Butyl N-[(3-bromo-2-methoxyphenyl)methyl]-N-methylcarbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the bromo, methoxy, and carbamate groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C14H20BrNO3 |
|---|---|
Molecular Weight |
330.22 g/mol |
IUPAC Name |
tert-butyl N-[(3-bromo-2-methoxyphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16(4)9-10-7-6-8-11(15)12(10)18-5/h6-8H,9H2,1-5H3 |
InChI Key |
WKJCCEJAYXQIOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















